molecular formula C10H17BrN2O B2985390 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856031-35-0

4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2985390
CAS RN: 1856031-35-0
M. Wt: 261.163
InChI Key: MQTWKCKWFZCRPA-UHFFFAOYSA-N
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Description

4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have suggested that it exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in inflammation. Additionally, it has been shown to inhibit the activity of VEGFR-2, which is a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce the production of various pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. It has also been shown to reduce the formation of new blood vessels, which is a process that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is its high potency and selectivity. It has been shown to exhibit potent anti-inflammatory and anti-tumor effects at low concentrations. Additionally, it has been shown to have a high degree of selectivity, meaning that it specifically targets the enzymes and signaling pathways that are involved in inflammation and tumor growth.
One of the main limitations of this compound is its limited solubility in water. This can make it difficult to administer in vivo and can also limit its use in certain experimental setups. Additionally, its potential toxicity and side effects have not been fully explored, which could limit its use in clinical settings.

Future Directions

There are several future directions for the research on 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole. One area of research could focus on improving the solubility of the compound, which would make it easier to administer in vivo. Additionally, further studies could explore the potential toxicity and side effects of the compound, which would be important for its use in clinical settings.
Another area of research could focus on developing novel derivatives of this compound that exhibit improved potency and selectivity. Additionally, further studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases, including cancer and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various studies. Its high potency and selectivity make it an attractive candidate for further research. However, its limited solubility and potential toxicity and side effects need to be further explored. Future research could focus on improving the solubility of the compound, developing novel derivatives, and investigating its potential use in combination with other drugs.

Synthesis Methods

The synthesis of 4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole-3-carbaldehyde with isopropylamine and propylene oxide. The reaction is carried out at room temperature for 24 hours, resulting in the formation of the desired compound. The purity of the compound is then determined using various analytical techniques, including NMR and HPLC.

Scientific Research Applications

4-bromo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.

properties

IUPAC Name

4-bromo-1-propan-2-yl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-4-5-14-7-10-9(11)6-13(12-10)8(2)3/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTWKCKWFZCRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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